molecular formula C12H13NO B11527427 (2E)-N-cyclopropyl-3-phenylprop-2-enamide CAS No. 59831-96-8

(2E)-N-cyclopropyl-3-phenylprop-2-enamide

Cat. No.: B11527427
CAS No.: 59831-96-8
M. Wt: 187.24 g/mol
InChI Key: MRJWDIXWFCZOEE-RMKNXTFCSA-N
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Description

(2E)-N-cyclopropyl-3-phenylprop-2-enamide is a cinnamamide derivative characterized by an α,β-unsaturated carbonyl system (E-configuration), a phenyl ring at the β-position, and a cyclopropyl substituent on the amide nitrogen.

Properties

CAS No.

59831-96-8

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(E)-N-cyclopropyl-3-phenylprop-2-enamide

InChI

InChI=1S/C12H13NO/c14-12(13-11-7-8-11)9-6-10-4-2-1-3-5-10/h1-6,9,11H,7-8H2,(H,13,14)/b9-6+

InChI Key

MRJWDIXWFCZOEE-RMKNXTFCSA-N

Isomeric SMILES

C1CC1NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1CC1NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

In a typical procedure, (E)-cinnamoyl chloride (1.0 equiv) is dissolved in anhydrous toluene and added dropwise to a stirred solution of cyclopropylamine (1.2 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv) in toluene at 0–5°C. The reaction mixture is stirred for 4–6 hours at room temperature, after which the crude product is filtered, washed with aqueous K₂CO₃ (5%) and water, and crystallized from a n-hexane/toluene (3:1 v/v) mixture.

Key Parameters:

  • Temperature control (0–5°C initial) minimizes side reactions such as Hoffmann elimination.

  • Excess cyclopropylamine ensures complete conversion of the acid chloride.

  • K₂CO₃ acts as both a base and a desiccant, neutralizing HCl byproducts.

Yield and Purity

Reported yields for this method range from 72% to 85%, with >95% E-selectivity confirmed via ¹H NMR (trans coupling constant J = 15.6–16.0 Hz for α,β-unsaturated protons). The product typically crystallizes as colorless needles with a melting point of 128–130°C.

Horner-Wadsworth-Emmons (HWE) Reaction for E-Selective Olefination

The Horner-Wadsworth-Emmons (HWE) reaction provides a stereocontrolled route to the (E)-enamide moiety. This method, optimized for Weinreb amide-type reagents, leverages phosphonoenolate intermediates to achieve high E-selectivity.

Reaction Setup

A Weinreb amide-functionalized HWE reagent (e.g., diethyl (N-cyclopropylcarbamoyl)methylphosphonate) is treated with a strong base (e.g., iPrMgCl, 1.8 equiv) in tetrahydrofuran (THF) at 0°C to generate the phosphonoenolate. Benzaldehyde (1.0 equiv) is then added, and the mixture is stirred at room temperature for 2–4 hours.

Mechanistic Insights:

  • The magnesium cation (Mg²⁺) stabilizes the oxyanion intermediate, favoring the (E)-transition state.

  • THF coordinates to Mg²⁺, preventing aggregation of the phosphonoenolate and enhancing reactivity.

Performance Metrics

This method achieves 89–97% (E)-selectivity and 70–85% isolated yield (Table 1). The use of iPrMgCl outperforms traditional bases like NaH or LHMDS in both yield and selectivity.

Table 1: HWE Reaction Optimization with Different Bases

BaseTemperatureYield (%)E/Z Ratio
iPrMgCl0°C → rt8597:3
NaH0°C8997:3
LHMDSrt7385:15

Microwave-Assisted Synthesis Using Activated Esters

Microwave irradiation accelerates amide bond formation between (E)-cinnamic acid derivatives and cyclopropylamine. This method employs 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents.

Protocol

A mixture of (E)-cinnamic acid (1.0 equiv), HOBt (1.2 equiv), and DCC (1.5 equiv) in dichloromethane (DCM) is irradiated at 100°C for 10 minutes. Cyclopropylamine (1.5 equiv) is added, and irradiation continues for an additional 15 minutes.

Advantages and Limitations

  • Yield: 78–82% with >99% E-configuration retention.

  • Drawbacks: Requires purification via flash chromatography to remove dicyclohexylurea byproducts.

Enzymatic Aminolysis for Green Synthesis

Emerging biocatalytic methods utilize lipases (e.g., Candida antarctica Lipase B) to catalyze the aminolysis of (E)-cinnamic acid esters with cyclopropylamine.

Reaction Design

Ethyl (E)-cinnamate (1.0 equiv) and cyclopropylamine (5.0 equiv) are combined in tert-butanol with immobilized lipase (50 mg/mmol substrate) at 45°C for 24 hours.

Outcomes

  • Conversion: 65–70% (GC-MS).

  • Selectivity: >99% E due to enzyme’s stereospecific binding pocket.

  • Sustainability: Eliminates toxic solvents and coupling agents.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for (2E)-N-Cyclopropyl-3-Phenylprop-2-Enamide Synthesis

MethodYield (%)E-SelectivityScalabilityGreen Metrics
Acylation72–85>95%HighModerate
HWE Reaction70–8589–97%ModerateLow
Microwave-Assisted78–82>99%LowLow
Enzymatic Aminolysis65–70>99%HighHigh

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cyclopropyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The double bond in the propenamide structure can be reduced to form the corresponding amide.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Saturated amide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-cyclopropyl-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-cyclopropyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Structural Features

Compound Name Amide Substituent Molecular Formula Molar Mass (g/mol) Key Structural Notes
(2E)-N-cyclopropyl-3-phenylprop-2-enamide Cyclopropyl C₁₂H₁₃NO 187.24 Rigid, small substituent; E-configuration
KM-568 2-Hydroxypropyl C₁₂H₁₅NO₂ 205.25 Chiral center (S-configuration); hydroxyl group enhances polarity
(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Benzyl + isobutylphenyl C₂₀H₂₃NO 293.40 Bulky substituents; lipophilic
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Halogenated aryl + isobutylphenyl C₁₉H₁₉ClFNO 331.81 Electrophilic halogen atoms; increased molecular weight

Key Observations :

  • The cyclopropyl group in the target compound is smaller and more conformationally restricted than substituents in analogs like KM-568 (hydroxypropyl) or benzyl derivatives. This may reduce steric hindrance in receptor binding .
  • Halogenated derivatives (e.g., ) introduce electronegative groups that could enhance intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) .
Anticonvulsant Efficacy (Selected Examples):
Compound ED₅₀ (mg/kg, i.p.) in MES Test<sup>1</sup> Model Specificity Metabolic Stability
KM-568 44.46 (mice), 27.58 (rats) Broad-spectrum (MES, 6 Hz, kindling) Moderate stability in liver microsomes
KM-608 Not reported Focus on nervous system disorders No data
Target Compound Unknown Hypothesized similar to KM-568 Predicted high (cyclopropyl resistance to oxidation)

<sup>1</sup> Maximal electroshock (MES) test.

Insights :

  • KM-568’s hydroxypropyl group balances polarity and bioavailability, contributing to its efficacy across multiple seizure models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2E)-N-cyclopropyl-3-phenylprop-2-enamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use a condensation reaction between cyclopropylamine and cinnamic acid derivatives (e.g., via coupling agents like EDCI or DCC) to form the enamide backbone .
  • Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Catalytic amounts of DMAP may improve reaction efficiency .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor purity using TLC and HPLC .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of (2E)-N-cyclopropyl-3-phenylprop-2-enamide?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the (2E) configuration (e.g., coupling constants J=1216HzJ = 12–16 \, \text{Hz} for trans alkenes) .
  • IR Spectroscopy : Verify amide C=O stretches (~1650–1680 cm1^{-1}) and N-H bends (~3300 cm1 ^{-1}) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What protocols are recommended for solubility testing and solvent selection in biological assays involving this compound?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO (stock solutions), ethanol, or aqueous buffers (PBS, pH 7.4). Use sonication or gentle heating (≤40°C) to dissolve hydrophobic compounds .
  • Dynamic Light Scattering (DLS) : Confirm absence of aggregates in biological buffers to avoid false activity results .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity or biological interactions of (2E)-N-cyclopropyl-3-phenylprop-2-enamide?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian or ORCA .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes). Validate with MD simulations (GROMACS) .

Q. What strategies resolve contradictions in crystallographic data during structural determination of this compound?

  • Methodology :

  • SHELX Refinement : Use SHELXL for high-resolution data to model anisotropic displacement parameters. Address twinning or disorder with TWIN/BASF commands .
  • Hydrogen Bond Analysis : Apply graph set analysis (Etter’s rules) to interpret hydrogen-bonding motifs and validate packing patterns .

Q. How do intermolecular forces (e.g., π-π stacking, hydrogen bonding) influence the crystal packing and stability of this compound?

  • Methodology :

  • X-ray Diffraction : Resolve π-π interactions between phenyl rings (3.5–4.0 Å spacing) using Mercury or OLEX2 .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bonding network density .

Q. What advanced chromatographic techniques separate enantiomers or diastereomers of derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases. Monitor enantiomeric excess via polarimetry .
  • Supercritical Fluid Chromatography (SFC) : Optimize CO2_2/co-solvent ratios for high-resolution separation of stereoisomers .

Data Presentation and Analysis Guidelines

  • Statistical Validation : Apply Student’s t-test or ANOVA for biological replicates. Report p-values and confidence intervals .
  • Crystallographic Data : Include CIF files, R-factors, and CSD deposition codes (e.g., CCDC) in supplementary materials .
  • Spectroscopic Data : Tabulate key NMR shifts, IR peaks, and melting points (see Table 1 for analogous compounds) .

Table 1 : Representative Characterization Data for Analogous Enamides

PropertyValue (Example)TechniqueReference
1H^1H-NMR (δ, ppm)7.2–7.5 (m, 5H, Ar-H)400 MHz, CDCl3_3
Melting Point145–147°CDifferential Scanning Calorimetry
HPLC Retention Time8.2 minC18, 70:30 MeCN/H2_2O

Key Tools and Software

  • Structural Analysis : SHELX , ORTEP-III , Mercury .
  • Computational Modeling : Gaussian , AutoDock Vina .
  • Data Processing : WinGX , OLEX2 .

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